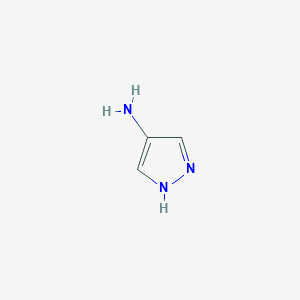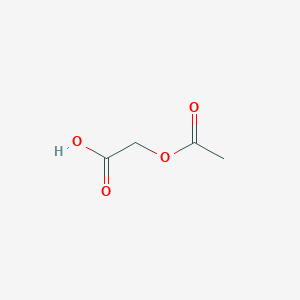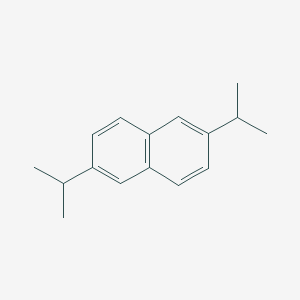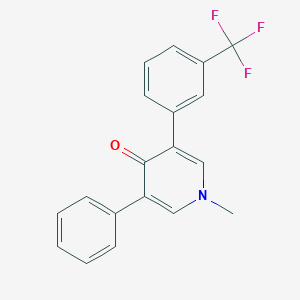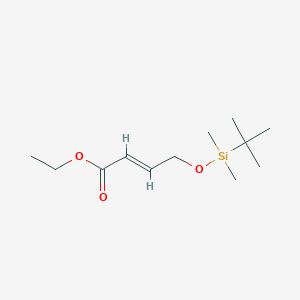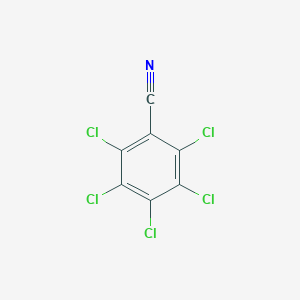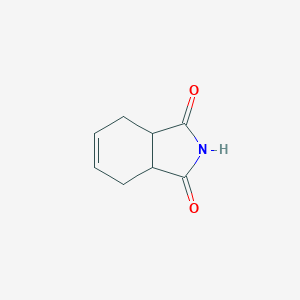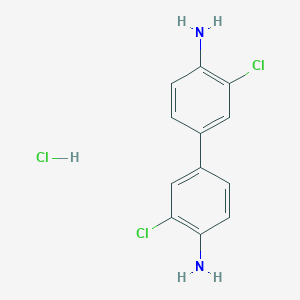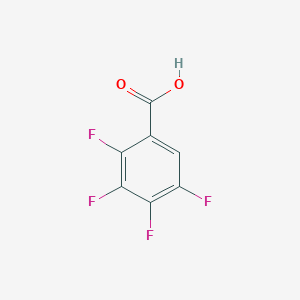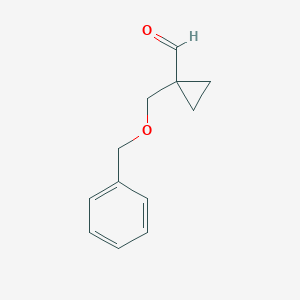
1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane carbaldehydes, including compounds similar to 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde, can be achieved through multiple pathways. A notable method involves TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with alcohols for the construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans, demonstrating the versatility of cyclopropane carbaldehydes in synthetic chemistry (Kumar, Dey, & Banerjee, 2018).
Molecular Structure Analysis
The molecular structure of cyclopropane carbaldehydes plays a crucial role in their reactivity and the type of chemical reactions they undergo. The cyclopropane ring introduces strain into the molecule, which can significantly influence its chemical behavior. For example, the photoreduction of cycloalkanecarbaldehydes reveals the impact of the cyclopropane ring on the molecule's reactivity under photochemical conditions (Funke & Cerfontain, 1976).
Chemical Reactions and Properties
Cyclopropane carbaldehydes undergo a variety of chemical reactions, including nucleophilic additions with high stereoselectivity due to their unique structural elements. For instance, the unusual 1,4-chelation-controlled nucleophilic addition to aldehydes showcases the specific reactivity patterns of cyclopropane carbaldehydes (Kazuta, Abe, Yamamoto, Matsuda, & Shuto, 2004).
Wissenschaftliche Forschungsanwendungen
Exploitation in Cyclopropyl Carbaldehyde Synthesis
Prins Cyclization for Hexahydrooxonine and Cyclopenta[ b]pyran : Kumar et al. (2018) detailed a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, offering a highly stereoselective construction of (E)-hexahydrooxonines. This process was expanded to include 3-butyn-1-ol, leading to bicyclic products like 4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran, showcasing the versatility of cyclopropyl carbaldehydes in synthesizing complex cyclic structures (Kumar, Dey, & Banerjee, 2018).
Ring Opening and Functionalization
Regio-, Diastereo-, and Enantioselective Chlorochalcogenation : Wallbaum et al. (2016) explored the organocatalyst-mediated treatment of meso-cyclopropyl carbaldehydes with sulfenyl and selenyl chlorides. This process yields 1,3-chlorochalcogenated products, showcasing a novel approach to functionalizing cyclopropane carbaldehydes in a highly selective manner (Wallbaum, Garve, Jones, & Werz, 2016).
Cyclopropyl Radical Cyclizations
Cyclopropyl Radical Intramolecular Aromatic Substitutions : Fahey et al. (2013) demonstrated the utility of cyclopropyl carbaldehydes in Bu3SnH-mediated radical cyclizations, yielding cyclopropane-fused adducts. This methodology underscores the potential of cyclopropyl carbaldehydes in constructing fused ring systems (Fahey, Coyle, McArdle, & Aldabbagh, 2013).
Stereoselective Synthesis
Stereoselective Organic Synthesis : Hussain et al. (2009) introduced a practical application of 1-alkenyl-1,1-heterobimetallic intermediates derived from cyclopropyl carbaldehydes in the synthesis of cyclopropyl alcohol boronate esters, demonstrating the role of cyclopropyl carbaldehydes in creating versatile building blocks for stereoselective organic synthesis (Hussain, Li, Hussain, Ureña, Carroll, & Walsh, 2009).
Wirkmechanismus
Target of Action
The primary target of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is the leukotriene D4-receptor . This receptor plays a crucial role in mediating bronchoconstriction and inflammation in the airways, which are key characteristics of conditions like asthma .
Mode of Action
this compound acts as an antagonist to the leukotriene D4-receptor . By binding to these receptors, it prevents the action of leukotrienes, which are substances in the body that cause narrowing and swelling of airways in the lungs .
Biochemical Pathways
The compound affects the leukotriene pathway. Leukotrienes are produced in the body through the arachidonic acid pathway. By acting as an antagonist to the leukotriene D4-receptor, the compound inhibits the effects of leukotrienes, thereby reducing inflammation and constriction in the airways .
Result of Action
The antagonistic action of this compound on the leukotriene D4-receptor results in a reduction of bronchoconstriction and inflammation in the airways . This makes it potentially useful as an anti-asthmatic agent .
Eigenschaften
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAZJJITMLCYIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


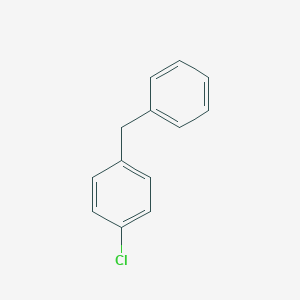
![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)
